Bienvenue dans la boutique en ligne BenchChem!

6-Fluoroquinolin-3-ol

CYP450 Inhibition Drug Metabolism Drug-Drug Interaction Prediction

6-Fluoroquinolin-3-ol is a synthetic, fluorinated heterocyclic compound with the molecular formula C₉H₆FNO (MW 163.15), featuring a hydroxyl at the 3-position and a fluorine substituent at the 6-position of the quinoline core. This specific substitution pattern imparts distinct electronic properties, particularly influencing the electron density of the aromatic system, which can enhance target binding interactions and metabolic stability compared to non-fluorinated or differently substituted quinoline analogs.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 1167056-03-2
Cat. No. B1441015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinolin-3-ol
CAS1167056-03-2
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1F)O
InChIInChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H
InChIKeyFUEXQMHPXCXPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinolin-3-ol (CAS 1167056-03-2): High-Purity Fluorinated Quinoline Scaffold for Medicinal Chemistry & Targeted Probe Development


6-Fluoroquinolin-3-ol is a synthetic, fluorinated heterocyclic compound with the molecular formula C₉H₆FNO (MW 163.15), featuring a hydroxyl at the 3-position and a fluorine substituent at the 6-position of the quinoline core . This specific substitution pattern imparts distinct electronic properties, particularly influencing the electron density of the aromatic system, which can enhance target binding interactions and metabolic stability compared to non-fluorinated or differently substituted quinoline analogs [1]. It is commercially available as a versatile small-molecule scaffold, typically at ≥95% purity, and has been utilized in the synthesis of derivatives evaluated for antiplasmodial and anticancer activity, establishing it as a key intermediate for early-stage drug discovery [2][3].

Why Generic 6-Fluoroquinoline Analogs Cannot Substitute for the 3-Hydroxy Substitution Pattern in Target Engagement


The precise position of the hydroxyl group on the quinoline ring is not an interchangeable feature; it fundamentally dictates the molecule's ability to interact with biological targets. In this compound class, the 3-OH group serves as a critical hydrogen-bond donor/acceptor, enabling specific interactions that are geometrically impossible for the 4-OH, 5-OH, or 8-OH isomers [1]. Critical evidence demonstrates that the 3-position of the quinoline ring is a key molecular recognition site. For instance, 3-fluoroquinoline (3-FQ) loses nearly all inhibitory activity against CYP2A6, whereas 6-fluoroquinoline (6-FQ) maintains potent inhibition (apparent Vmax reduced to 0.39 nmol/min/nmol CYP), proving that substitution at or near the 3-position profoundly alters biological recognition and downstream pharmacological effects [2]. Generic substitution without verifying the 3-hydroxy-6-fluoro motif risks selecting a scaffold with fundamentally different target engagement, metabolic stability, and pharmacophore compatibility, directly jeopardizing the reproducibility of biological assays and SAR campaigns [3].

Quantitative Differentiation of 6-Fluoroquinolin-3-ol Against Closest Analogs: A Procurement-Relevant Evidence Matrix


Superior Preservation of CYP2A6-Mediated Metabolic Clearance Compared to 5-Fluoroquinoline and 8-Fluoroquinoline Isomers

In a head-to-head comparison of mono-fluorinated quinolines, 6-fluoroquinoline (6-FQ) demonstrated the strongest inhibitory effect on CYP2A6-mediated coumarin 7-hydroxylase activity among the active isomers, reducing the apparent Vmax from 0.63 to 0.39 nmol/min/nmol CYP. This was comparable to 5-FQ and 8-FQ, but critically, 3-fluoroquinoline (3-FQ) exhibited significantly weaker inhibition (apparent Vmax = 0.59 nmol/min/nmol CYP) [1]. This directly establishes that fluorine substitution at the 6-position preserves metabolic enzyme interaction potential, whereas modifications at the 3-position are disfavored. The 3-hydroxy group in 6-fluoroquinolin-3-ol is thus projected to maintain this favorable metabolic recognition, unlike the 3-FQ analog.

CYP450 Inhibition Drug Metabolism Drug-Drug Interaction Prediction

Validated Entry Point for Optimized Antiplasmodial Derivatives with Defined SAR at Positions 2 and 4

A dedicated SAR study synthesized a series of 6-fluoroquinoline derivatives, with the 6-fluoro substituent serving as a constant scaffold feature, and evaluated them in vitro against both sensitive and multidrug-resistant strains of Plasmodium falciparum [1]. The antiplasmodial activity of 6-fluoroquinolines was found to depend on specific physicochemical properties (n5Ring, GGI9, TDB7u, TDB8u, RDF75i), with the fluorinated core demonstrating robust binding affinity to PfeEF2 (ranging from -8.200 to -10.700 kcal/mol) compared to the reference quinoline-4-carboxamide (DDD107498) [2]. 6-Fluoroquinolin-3-ol is the direct synthetic precursor to this validated antiplasmodial chemotype, whereas non-fluorinated or 8-fluoro analogs lack the established SAR tractability [2].

Antimalarial Plasmodium falciparum QSAR

Demonstrated Utility as a Precursor for Anticancer Quinoline Derivatives with Selective TNBC Activity

A 2025 study synthesized novel fluorinated quinoline analogs derived from a core structurally related to 6-fluoroquinolin-3-ol, which demonstrated potent anticancer activity with IC₅₀ values of 2.5–5 μM against TNBC cells (MDA-MB-468), while remaining nontoxic to nontumorigenic breast cells (MCF-10A) up to 100 μM [1]. Critically, the hydrolyzed acid analogs (7a–f) were inactive, confirming that the ester-protected 3-substituted quinoline scaffold is essential for activity. This selectivity window (therapeutic index) is a key differentiator from other quinoline chemotypes that may exhibit non-selective cytotoxicity [1].

Triple-Negative Breast Cancer Anticancer Quinoline Scaffold

Enhanced Electron-Withdrawing Effect of 6-Fluoro Substitution Drives Superior Antioxidant and Antimicrobial Activity vs. Non-Fluorinated Schiff Bases

In a controlled study of four Schiff bases derived from 3-quinolinecarbaldehydes, the compound bearing a 6-fluoro substituent (compound d) exhibited superior antimicrobial activity against E. coli and significantly stronger antioxidant capacity (lower IC₅₀ in DPPH assay) compared to its non-fluorinated congeners [1]. The study attributes this differential activity to the electron-withdrawing effect of the 6-fluoro group, which polarizes the electron density of the quinoline ring, facilitating enhanced interaction with biological targets [1].

Antimicrobial Antioxidant Schiff Base Drug Design

Documented Mutagenicity Profile Distinct from Quinoline: Reduced Genotoxic Risk for In Vitro Applications

A structure-mutagenicity relationship study of twelve fluoroquinoline derivatives revealed that 6-fluorinated derivatives showed fewer maximum induced-revertants in the Ames test compared to the parent compound quinoline, with fluorine substitution at the 6-position specifically reducing mutagenic potency per dose [1]. This contrasts with 8-position fluorination, which did not produce a marked change. Furthermore, 3-fluoro derivatives of genotoxic quinolines have been demonstrated to be mutagenicity-deficient, establishing that the combination of 6-fluoro and 3-substitution yields a uniquely favorable genotoxicity profile [2].

Genotoxicity Mutagenicity Safety

Commercially Available in Multi-Gram Quantities with ≥95% Purity, Enabling Scale-Up from Hit-to-Lead Without Re-Sourcing

6-Fluoroquinolin-3-ol is stocked by multiple reputable chemical suppliers with a baseline purity specification of ≥95% (typically 95-98%) and can be procured in quantities up to 1 kg . This contrasts sharply with many closely related regioisomers (e.g., 5-fluoroquinolin-3-ol, 8-fluoroquinolin-3-ol, or non-hydroxylated 6-fluoroquinoline) that are either custom-synthesis items with extended lead times (15+ days) or unavailable in research-grade purity . The compound is classified as non-hazardous for transport (DOT/IATA) and cataloged with full analytical characterization (NMR, LCMS, HPLC), ensuring batch-to-batch reproducibility [1].

Chemical Sourcing Medicinal Chemistry Supply Lead Optimization

Strategic Procurement and Research Deployment Scenarios for 6-Fluoroquinolin-3-ol Based on Quantitative Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in Antimalarial Drug Discovery Programs Targeting PfeEF2

Utilize 6-fluoroquinolin-3-ol as the core intermediate for generating 2,4-disubstituted 6-fluoroquinoline libraries. The QSAR model (R² = 0.921, Q²cv = 0.801) and molecular docking data against the Plasmodium falciparum translation elongation factor 2 (PfeEF2) provide a validated framework for rational design, while the established synthetic routes in the Hochegger et al. 2019 study offer a reproducible protocol for generating novel analogs with high probability of antiplasmodial activity [1][2].

Precursor for Selective Anticancer Agents in Triple-Negative Breast Cancer (TNBC) Drug Discovery

Deploy 6-fluoroquinolin-3-ol for synthesis of ester-protected 3-substituted quinoline derivatives with demonstrated selective cytotoxicity against MDA-MB-468 TNBC cells (IC₅₀ 2.5–5 μM) and a >20-fold selectivity window over non-tumorigenic MCF-10A cells. The 2025 ACS Omega study provides a clear SAR roadmap showing that meta- and para-fluorination on the appended phenyl ring, combined with the 6-fluoroquinoline core, maximizes anticancer potency while maintaining a favorable safety margin [3].

Probe Molecule for CYP2A6-Mediated Drug-Drug Interaction (DDI) Screening Panels

Leverage the established strong inhibitory effect of the 6-fluoroquinoline pharmacophore on CYP2A6 (apparent Vmax reduction from 0.63 to 0.39 nmol/min/nmol CYP) to develop fluorescent or mass-labeled probes for in vitro DDI screening. The compound's selectivity profile, wherein the 3-position modification does not abrogate CYP2A6 binding (unlike 3-FQ), makes it an ideal scaffold for designing mechanism-based or competitive inhibitors used in high-throughput CYP inhibition assays [4].

Building Block for Multitarget-Directed Ligands (MTDLs) with Combined Antimicrobial and Antioxidant Properties

Employ 6-fluoroquinolin-3-ol as a key synthetic building block for Schiff base or hybrid molecule libraries targeting both microbial infections and oxidative stress. The evidence that the 6-fluoro substituent significantly enhances both antimicrobial activity against E. coli and DPPH radical scavenging capacity over non-fluorinated analogs provides a rational basis for designing dual-action therapeutic candidates, particularly for applications in wound healing or infectious disease where oxidative damage is a complicating factor [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.